molecular formula C12H10N2O4 B4718126 1-(1,3-benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione

1-(1,3-benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B4718126
M. Wt: 246.22 g/mol
InChI Key: ZUWBATOZVDKQLS-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione is an organic compound that features a benzodioxole ring fused to a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidinedione ring.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1,3-benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-yl)-6-methyl-2,4(1H,3H)-pyrimidinedione is unique due to its combined benzodioxole and pyrimidinedione structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-4-11(15)13-12(16)14(7)8-2-3-9-10(5-8)18-6-17-9/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBATOZVDKQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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